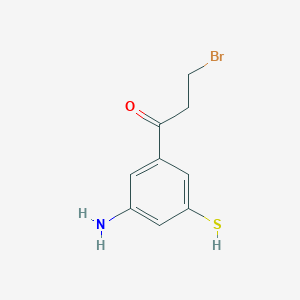

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one

Description

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is a brominated aromatic ketone derivative featuring a unique combination of functional groups: an amino (-NH₂) group at position 3, a mercapto (-SH) group at position 5 on the phenyl ring, and a bromopropanone chain. This structure confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Its bromine atom enhances electrophilicity, while the thiol and amino groups enable hydrogen bonding and nucleophilic interactions .

Properties

Molecular Formula |

C9H10BrNOS |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2 |

InChI Key |

ITGWAPKNDUZDBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)S)C(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amines, thioethers, ethers.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of corrosion inhibitors and other functional materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromopropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from literature, focusing on substituent effects, spectroscopic profiles, and biological relevance.

Structural Analog: (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one

- Key Differences: Substituents: Lacks amino and mercapto groups; features a bromophenyl group and naphthalenyl moiety. Reactivity: The α,β-unsaturated ketone (chalcone) enables conjugation, enhancing UV-Vis absorption (λmax ~350 nm) compared to the saturated ketone in the target compound . Biological Activity: Chalcones exhibit antimicrobial and anticancer properties due to π-conjugation, whereas the target compound’s thiol group may favor interactions with cysteine residues in enzymes .

Functional Group Analog: (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide

- Key Differences :

- Core Structure: Benzofuran ring vs. substituted phenyl ring.

- Functional Groups: Contains a hydrazide (-CONHNH₂) group instead of a thiol.

- Spectroscopic Data: The hydrazide group in this analog shows strong N-H stretching (FT-IR: 3300–3200 cm⁻¹), distinct from the S-H stretch (~2550 cm⁻¹) in the target compound .

Pharmacological Analog: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Key Differences: Substituents: Methylamino group vs. amino/mercapto groups; lacks bromine.

Tabulated Comparison of Key Properties

| Property | 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one | (E)-1-(4-Bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | 2-(Methylamino)-1-(3-methylphenyl)propan-1-one |

|---|---|---|---|

| Core Structure | Bromopropanone-substituted phenyl ring | Chalcone (α,β-unsaturated ketone) | Substituted cathinone |

| Key Functional Groups | -NH₂, -SH, -Br | -Br, conjugated carbonyl | -N(CH₃), -CO |

| UV-Vis λmax (nm) | ~290 (estimated) | ~350 | ~265 |

| FT-IR Signatures | S-H (2550 cm⁻¹), N-H (3400 cm⁻¹) | C=O (1680 cm⁻¹), C=C (1600 cm⁻¹) | N-H (3350 cm⁻¹) |

| Biological Relevance | Potential enzyme inhibition | Antimicrobial, anticancer | CNS stimulation |

Research Findings and Implications

- Synthetic Challenges : The mercapto group in the target compound requires protection during synthesis (e.g., using trityl groups) to prevent oxidation, unlike brominated chalcones, which are more stable .

- Electronic Effects: Bromine’s electron-withdrawing nature increases the ketone’s electrophilicity, facilitating nucleophilic attacks—a property less pronounced in non-brominated analogs .

- Biological Interactions : The thiol group may enable disulfide bond formation with proteins, a mechanism absent in urea-based quorum sensing inhibitors like DMTU .

Biological Activity

1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one, with the CAS number 1804503-69-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10BrNOS

- Molecular Weight : 260.15 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrNOS |

| Molecular Weight | 260.15 g/mol |

| Purity | ≥ 98% |

The biological activity of this compound can be attributed to its functional groups:

- The amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions.

- The mercapto group may participate in redox reactions, contributing to its antioxidant properties.

- The bromopropanone moiety can act as an electrophile, interacting with nucleophilic sites in biological systems.

Antioxidant Activity

Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. The mercapto group in this compound may scavenge free radicals, thus protecting cells from oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of mercapto-containing compounds possess antimicrobial activity. The ability of this compound to inhibit bacterial growth is under investigation.

Enzyme Inhibition

The interaction of the amino group with enzymes suggests potential as an enzyme inhibitor. This property could be exploited in drug development for conditions where enzyme modulation is beneficial.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that similar compounds with thiol groups showed a marked decrease in lipid peroxidation in vitro, indicating that this compound may exhibit similar protective effects against oxidative damage .

- Antimicrobial Testing : Preliminary tests have indicated that the compound exhibits inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent .

- Enzyme Interaction Studies : Research involving enzyme assays has shown that the compound can modulate the activity of specific enzymes, leading to altered metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.